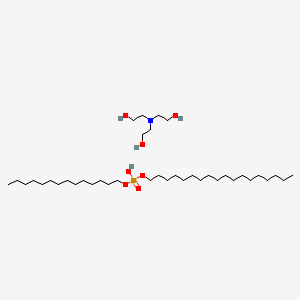
4-(1-((4-Iodophenyl)imino)ethyl)-5-phenyl-2,3-furandione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-((4-Iodophenyl)imino)ethyl)-5-phenyl-2,3-furandione is an organic compound characterized by the presence of an imine group, an iodine-substituted phenyl ring, and a furanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((4-Iodophenyl)imino)ethyl)-5-phenyl-2,3-furandione typically involves the condensation of 4-iodoaniline with 4-hydroxybenzaldehyde in the presence of an acid catalyst to form a Schiff base. This intermediate is then subjected to further reactions to introduce the furanone moiety. The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
4-(1-((4-Iodophenyl)imino)ethyl)-5-phenyl-2,3-furandione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
科学研究应用
4-(1-((4-Iodophenyl)imino)ethyl)-5-phenyl-2,3-furandione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials, such as liquid crystals and organic semiconductors.
作用机制
The mechanism of action of 4-(1-((4-Iodophenyl)imino)ethyl)-5-phenyl-2,3-furandione involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. The iodine atom may also play a role in enhancing the compound’s reactivity and binding affinity .
相似化合物的比较
Similar Compounds
4-Iodophenol: Shares the iodine-substituted phenyl ring but lacks the imine and furanone moieties.
4-Iodoacetophenone: Contains the iodine-substituted phenyl ring and a carbonyl group but differs in the overall structure.
Uniqueness
4-(1-((4-Iodophenyl)imino)ethyl)-5-phenyl-2,3-furandione is unique due to its combination of an imine group, an iodine-substituted phenyl ring, and a furanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
CAS 编号 |
88556-42-7 |
|---|---|
分子式 |
C18H12INO3 |
分子量 |
417.2 g/mol |
IUPAC 名称 |
4-[N-(4-iodophenyl)-C-methylcarbonimidoyl]-5-phenylfuran-2,3-dione |
InChI |
InChI=1S/C18H12INO3/c1-11(20-14-9-7-13(19)8-10-14)15-16(21)18(22)23-17(15)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI 键 |
CMYSSLRYZBQULP-UHFFFAOYSA-N |
规范 SMILES |
CC(=NC1=CC=C(C=C1)I)C2=C(OC(=O)C2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















